

# Cleavable Linkers in Oncology: A Comparative Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | NH2-C5-PEG4-N3-L-Lysine- |           |  |  |  |
|                      | PEG3-N3                  |           |  |  |  |
| Cat. No.:            | B12417791                | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. A critical component of ADC design is the linker that connects the antibody to the payload. Cleavable linkers, designed to release the cytotoxic agent under specific physiological conditions within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC development. This guide provides an objective comparison of the performance of different cleavable linkers used in ADCs that are either approved or in late-stage clinical trials, supported by experimental data and detailed methodologies.

# Performance of Clinically Relevant Cleavable Linkers

The choice of a cleavable linker significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC. The following tables summarize quantitative data from clinical trials of prominent ADCs utilizing three major classes of cleavable linkers: peptide, hydrazone, and disulfide linkers.



# **Peptide Linkers: Leveraging Enzymatic Precision**

Peptide linkers are designed to be cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. The valine-citrulline (Val-Cit) dipeptide is the most clinically validated peptide linker.



| Antibody-<br>Drug<br>Conjugate         | Linker<br>Type | Payload | Indication                              | Overall<br>Response<br>Rate<br>(ORR)                  | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS)                  | Common<br>Grade ≥3<br>Adverse<br>Events                                              |
|----------------------------------------|----------------|---------|-----------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Brentuxima<br>b vedotin<br>(Adcetris®) | Val-Cit        | MMAE    | Hodgkin<br>Lymphoma<br>, sALCL          | ORR: 64%<br>[1]                                       | Not<br>Reached[1<br>]                                                | Neutropeni<br>a,<br>Peripheral<br>Neuropath<br>y,<br>Fatigue[1]                      |
| Enfortuma<br>b vedotin<br>(Padcev®)    | Val-Cit        | MMAE    | Urothelial<br>Carcinoma                 | ORR: 44%<br>[2]                                       | 7.6<br>months[2]<br>[3]                                              | Rash, Fatigue, Peripheral Neuropath y, Decreased Appetite[2]                         |
| Tisotumab<br>vedotin<br>(Tivdak®)      | Val-Cit        | ММАЕ    | Cervical<br>Cancer                      | ORR: 17.8% (Tivdak) vs 5.2% (Chemothe rapy)[4]        | 11.5<br>months<br>(Tivdak) vs<br>9.5 months<br>(Chemothe<br>rapy)[5] | Ocular adverse reactions, Peripheral Neuropath y, Hemorrhag e[5]                     |
| Polatuzum<br>ab vedotin<br>(Polivy®)   | Val-Cit        | MMAE    | Diffuse<br>Large B-<br>cell<br>Lymphoma | CR Rate:<br>40% (Pola-<br>BR) vs<br>18% (BR<br>alone) | 12.4<br>months<br>(Pola-BR)<br>vs 4.7<br>months<br>(BR alone)<br>[6] | Neutropeni<br>a,<br>Thrombocy<br>topenia,<br>Anemia,<br>Peripheral<br>Neuropath<br>y |



|                                                  |         |     |                                         |                                        |                  | Neutropeni                                     |
|--------------------------------------------------|---------|-----|-----------------------------------------|----------------------------------------|------------------|------------------------------------------------|
| Loncastuxi<br>mab<br>tesirine<br>(Zynlonta®<br>) | Val-Ala | PBD | Diffuse<br>Large B-<br>cell<br>Lymphoma | ORR:<br>48.3%, CR<br>Rate:<br>24.8%[7] | 4.9<br>months[7] | a, Thrombocy topenia, Anemia, GGT elevation[7] |

MMAE: Monomethyl auristatin E; PBD: Pyrrolobenzodiazepine; sALCL: systemic Anaplastic Large Cell Lymphoma; CR: Complete Response; Pola-BR: Polatuzumab vedotin + Bendamustine + Rituximab; BR: Bendamustine + Rituximab; GGT: Gamma-glutamyltransferase.

## **Hydrazone Linkers: Exploiting the Acidic Tumor Milieu**

Hydrazone linkers are engineered to be stable at physiological pH (7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), releasing the payload.



| Antibody-<br>Drug<br>Conjugate                  | Linker<br>Type                       | Payload           | Indication                              | Overall<br>Response<br>Rate<br>(ORR) | Median Event- Free Survival (EFS)                              | Common<br>Grade ≥3<br>Adverse<br>Events                                               |
|-------------------------------------------------|--------------------------------------|-------------------|-----------------------------------------|--------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Gemtuzum<br>ab<br>ozogamicin<br>(Mylotarg®<br>) | Hydrazone                            | Calicheami<br>cin | Acute<br>Myeloid<br>Leukemia            | CR Rate:<br>16.2%                    | 39.8%<br>(GO+DA)<br>vs 13.6%<br>(DA alone)<br>at 3<br>years[9] | Myelosupp<br>ression,<br>Veno-<br>occlusive<br>disease,<br>Hemorrhag<br>e[10]         |
| Sacituzum<br>ab<br>govitecan<br>(Trodelvy®<br>) | Hydrazone<br>(hydrolysa<br>ble CL2A) | SN-38             | Triple-<br>Negative<br>Breast<br>Cancer | ORR:<br>27.8%[11]                    | 4.8<br>months[11]                                              | Neutropeni<br>a,<br>Diarrhea,<br>Nausea,<br>Anemia,<br>Febrile<br>Neutropeni<br>a[12] |

CR: Complete Response; GO+DA: Gemtuzumab ozogamicin + Daunorubicin and Cytarabine;

DA: Daunorubicin and Cytarabine.

# Disulfide Linkers: Responding to the Intracellular Redox Gradient

Disulfide linkers remain stable in the bloodstream but are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH), which are abundant in the cytoplasm of cells.

Currently, there are no widely approved ADCs that solely rely on a simple disulfide linker for payload release in the provided search results. Many early-generation disulfide linkers faced stability issues in circulation. Newer designs often incorporate steric hindrance around the disulfide bond to improve stability.



# **Experimental Protocols**

Reproducible and robust experimental data are crucial for the evaluation and comparison of cleavable linkers. Below are detailed methodologies for key assays.

### In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of an ADC in killing cancer cells.

#### Materials:

- Target antigen-positive and -negative cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ADC, unconjugated antibody, and free payload stock solutions
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]
- ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free
  payload in complete culture medium. Remove the existing medium from the cells and add
  the diluted compounds.[13]
- Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).
- Viability Assessment:



- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, solubilize the formazan crystals by adding the solubilization solution.
- XTT Assay: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well
  and incubate for 2-4 hours. Viable cells will reduce the XTT to a soluble orange formazan
  product.
- Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g.,
   570 nm for MTT, 450-500 nm for XTT) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the drug concentration. Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

### In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

#### Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-scid)
- Human cancer cell line that expresses the target antigen
- Matrigel (optional, for subcutaneous implantation)
- ADC, vehicle control, and other control articles
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Randomize the mice into treatment and control groups with similar average tumor



volumes.

- ADC Administration: Administer the ADC, vehicle, and other controls to the respective groups via an appropriate route (e.g., intravenous injection).
- Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.
- Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
- Data Analysis: Calculate tumor volumes for each group over time and plot the mean tumor volume ± SEM. At the end of the study, tumors can be excised and weighed. Statistical analysis is performed to compare the anti-tumor efficacy of the ADC with the control groups.

### **ADC Plasma Stability Assay**

This assay assesses the stability of the ADC and the potential for premature payload release in the bloodstream.

#### Materials:

- ADC
- Human or other species' plasma
- Incubator at 37°C
- Protein A or G affinity chromatography beads
- LC-MS/MS system

#### Procedure:

• Incubation: Incubate the ADC at a specific concentration in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).



- Sample Processing: At each time point, capture the ADC from the plasma sample using Protein A or G affinity chromatography to separate it from other plasma proteins.
- Analysis of Intact ADC: Elute the captured ADC and analyze it by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
- Analysis of Released Payload: Alternatively, after capturing the ADC, analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.
- Data Analysis: Calculate the percentage of intact ADC remaining or the amount of released payload at each time point to determine the plasma half-life of the ADC.

#### **Linker Cleavage Assays**

Cathepsin B Cleavage Assay (for Peptide Linkers):

- Reaction Setup: Incubate the ADC with purified human Cathepsin B in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT) at 37°C.
- Time Points: At various time points, take aliquots of the reaction mixture.
- Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
- Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
- Data Analysis: Determine the rate of payload release in the presence of Cathepsin B.

Glutathione (GSH) Cleavage Assay (for Disulfide Linkers):

- Reaction Setup: Incubate the ADC in a buffer (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of GSH (1-10 mM) at 37°C.
- Time Points: Collect samples at different time intervals.
- Analysis: Analyze the reaction mixture by LC-MS to detect the released payload.
- Data Analysis: Quantify the extent of disulfide bond cleavage and payload release over time.



Acid-Catalyzed Hydrolysis (for Hydrazone Linkers):

- Reaction Setup: Incubate the ADC in buffers with different pH values, mimicking physiological pH (7.4) and the acidic environment of endosomes/lysosomes (e.g., pH 5.0-6.5).
- Time Points: Take samples at various time points.
- Analysis: Use LC-MS/MS to measure the amount of released payload due to hydrazone bond hydrolysis.
- Data Analysis: Compare the rate of hydrolysis at different pH values to assess the pHdependent stability of the linker.

# **Visualizing Mechanisms and Workflows**

Graphical representations are invaluable for understanding the complex mechanisms of action and experimental processes involved in ADC research.

# Signaling Pathway: Cleavage of a Peptide Linker and Payload Release





Click to download full resolution via product page

Caption: Mechanism of action for an ADC with a protease-cleavable peptide linker.

**Experimental Workflow: In Vivo Xenograft Study** 





Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating ADC efficacy in a xenograft mouse model.

#### Conclusion

The selection of a cleavable linker is a critical decision in the design of an antibody-drug conjugate, with profound implications for its therapeutic index. Peptide linkers offer high specificity for the tumor microenvironment, while hydrazone linkers provide a pH-dependent release mechanism. Although early disulfide linkers faced stability challenges, newer generations are being developed with improved properties. The quantitative clinical data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug developers to make informed decisions in the rational design of the next generation of highly effective and safe ADCs. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and selective cleavable linker technologies, further enhancing the promise of ADCs in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. umaryland.edu [umaryland.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. A Two-Step Immunocapture Assay for ADCs Characterization Creative Biolabs [creative-biolabs.com]
- 5. Attributes | Graphviz [graphviz.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]



- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pyxisoncology.com [pyxisoncology.com]
- 13. adc.bocsci.com [adc.bocsci.com]
- To cite this document: BenchChem. [Cleavable Linkers in Oncology: A Comparative Guide for Antibody-Drug Conjugate Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417791#literature-review-of-cleavable-linkers-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com